N,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
N,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent . The reaction is carried out under mild conditions in a mixture of solvents. The resulting benzimidazole derivatives are then separated using hexane and water washes . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methylsulfanyl group makes it susceptible to oxidation reactions, forming sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced to modify its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Benzimidazole derivatives are known for their anticancer, antiviral, and antimicrobial properties. This compound is being explored for its potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with various molecular targets. The benzimidazole nucleus allows it to interact with biopolymers in the living system, influencing biological activities . The compound may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Osimertinib: Used as an anticancer agent.
Navelbine: Known for its anticancer properties.
Alectinib: Another anticancer drug.
Nocodazole: Used in cell biology research.
Abermaciclib: An anticancer agent.
Vinblastine: A well-known anticancer drug.
N,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide stands out due to its unique structure and the presence of the methylsulfanyl group, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H20N4OS |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N,2-dimethyl-4-(4-methylsulfanylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C20H20N4OS/c1-12-17(19(25)21-2)18(13-8-10-14(26-3)11-9-13)24-16-7-5-4-6-15(16)23-20(24)22-12/h4-11,18H,1-3H3,(H,21,25)(H,22,23) |
InChI Key |
RDSAPQLJGCNFQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)SC)C(=O)NC |
Origin of Product |
United States |
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